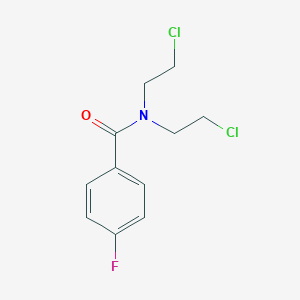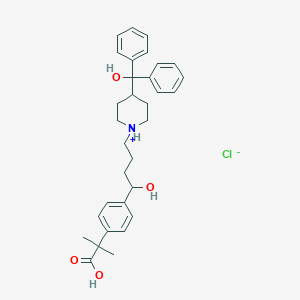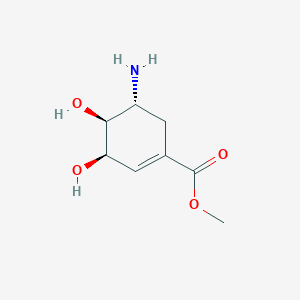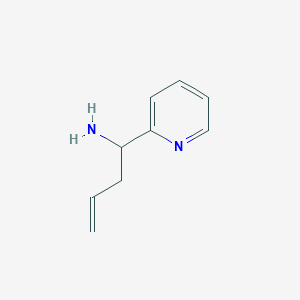
6-Methoxydihydrosanguinarine
Descripción general
Descripción
6-Methoxydihydrosanguinarine is an alkaloid isolated from the fruits of M.cordata . It shows strong cytotoxicity against MCF-7 and SF-268 cell lines with IC50 values of 0.61 μM and 0.54 μM, respectively .
Molecular Structure Analysis
The molecular formula of 6-Methoxydihydrosanguinarine is C21H17NO5 . Its molecular weight is 363.4 g/mol . The IUPAC name is 23-methoxy-24-methyl-5,7,18,20-tetraoxa-24-azahexacyclo .Chemical Reactions Analysis
6-Methoxydihydrosanguinarine has been shown to suppress cell proliferation and trigger cell cycle arrest, DNA damage, and apoptosis in hepatocellular carcinoma (HCC) cells . It promotes reactive oxygen species (ROS) generation, JNK activation, and inhibits the EGFR/Akt signaling pathway .Physical And Chemical Properties Analysis
6-Methoxydihydrosanguinarine has a molecular weight of 363.36 . It is a powder that should be stored at -20°C .Aplicaciones Científicas De Investigación
Treatment of Lung Adenocarcinoma
6-MDS has shown promising potential in fighting against a variety of malignancies, including lung adenocarcinoma . It has been found to significantly reduce tumor growth . The underlying mechanism of its anti-lung adenocarcinoma effect involves network pharmacology and experimental validation . A total of 33 potential targets of 6-MDS in lung adenocarcinoma were obtained by crossing the lung adenocarcinoma related targets with 6-MDS targets . The top 10 genes with the highest centrality measures were pinpointed, including MMP9, CDK1, TYMS, CCNA2, ERBB2, CHEK1, KIF11, AURKB, PLK1 and TTK . These 10 hub genes were located in the cell cycle signaling pathway, suggesting that 6-MDS may mainly inhibit the occurrence of lung adenocarcinoma by affecting the cell cycle .
Treatment of Hepatocellular Carcinoma
6-MDS has been shown to suppress cell proliferation and trigger cell cycle arrest, DNA damage, and apoptosis in hepatocellular carcinoma (HCC) cells . It promotes reactive oxygen species (ROS) generation, JNK activation, and inhibits EGFR/Akt signaling pathway . The enhancement of PARP cleavage caused by 6-MDS was abrogated by pretreatment with JNK inhibitor SP600125 . Furthermore, 6-MDS enhanced TRAIL-mediated HCC cells apoptosis by upregulating the cell surface receptor DR5 expression . The combination of 6-MDS with TRAIL may be a promising strategy and warrants further investigation .
Treatment of Breast Cancer
6-MDS has been found to resist breast cancer via the PI3K/AKT/mTOR signaling pathway . Functional experiments demonstrated that 6-MDS inhibited proliferation and induced apoptosis and autophagy .
Mecanismo De Acción
Target of Action
6-Methoxydihydrosanguinarine (6-MDS) is a natural benzophenanthridine alkaloid that has shown promising potential in fighting against a variety of malignancies . The primary targets of 6-MDS include a set of genes with the highest centrality measures, including MMP9, CDK1, TYMS, CCNA2, ERBB2, CHEK1, KIF11, AURKB, PLK1 and TTK . These targets play crucial roles in various cellular processes, including cell cycle regulation, DNA replication, and signal transduction .
Mode of Action
6-MDS interacts with its targets, leading to significant changes in cellular processes. Molecular docking analysis revealed that the binding energies between 6-MDS and the hub proteins were all higher than -6 kcal/Mol with the exception of AURKB, indicating that the 9 targets had strong binding ability with 6-MDS . This interaction leads to the inhibition of the cell cycle, thereby reducing tumor growth .
Biochemical Pathways
The primary biochemical pathway affected by 6-MDS is the cell cycle signaling pathway . The compound’s interaction with its targets leads to the inhibition of this pathway, which is crucial for cell proliferation. This inhibition is suggested to be the main mechanism by which 6-MDS inhibits the occurrence of lung adenocarcinoma .
Pharmacokinetics
The strong binding ability of 6-mds with its targets suggests that it may have good bioavailability .
Result of Action
The action of 6-MDS leads to significant molecular and cellular effects. In vitro experiments revealed that 6-MDS significantly reduced tumor growth . It was shown to suppress cell proliferation and trigger cell cycle arrest, DNA damage, and apoptosis in hepatocellular carcinoma cells . Furthermore, 6-MDS was found to induce apoptosis and autophagy in breast cancer MCF-7 cells .
Action Environment
The action of 6-MDS can be influenced by various environmental factors. For instance, the generation of reactive oxygen species (ROS) has been implicated in the mechanism of action of 6-MDS . The compound promotes ROS generation, which in turn modulates various signaling pathways, including the EGFR/Akt signaling pathway . The ROS-mediated upregulation of DR5 is also suggested to enhance the apoptosis-inducing effect of 6-MDS .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
23-methoxy-24-methyl-5,7,18,20-tetraoxa-24-azahexacyclo[11.11.0.02,10.04,8.014,22.017,21]tetracosa-1(13),2,4(8),9,11,14(22),15,17(21)-octaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO5/c1-22-19-13(4-3-11-7-16-17(8-14(11)19)26-9-25-16)12-5-6-15-20(27-10-24-15)18(12)21(22)23-2/h3-8,21H,9-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHPDDMNAUJQRSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(C2=C(C=CC3=C2OCO3)C4=C1C5=CC6=C(C=C5C=C4)OCO6)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methoxydihydrosanguinarine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




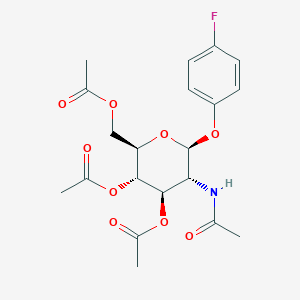

![N-[[1-(dimethylamino)cyclohexyl]methyl]benzamide](/img/structure/B162112.png)
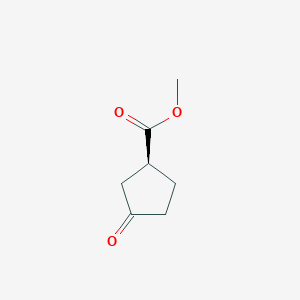
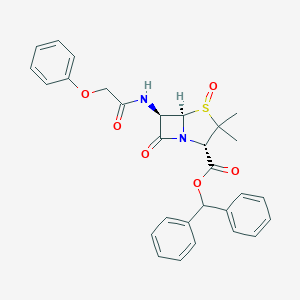
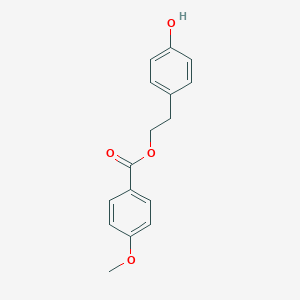
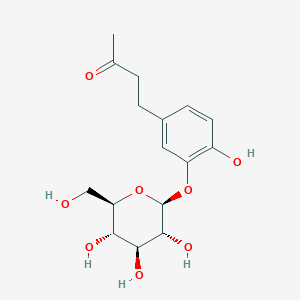
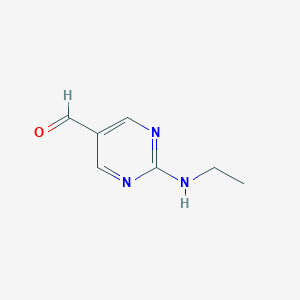
![3-chloro-N-[[1-(dimethylamino)cyclohexyl]methyl]benzamide](/img/structure/B162129.png)
